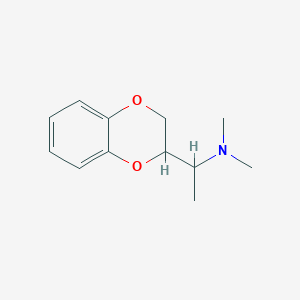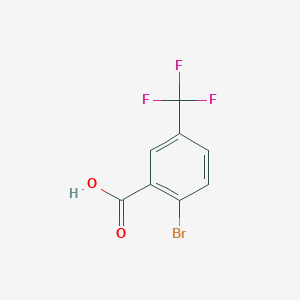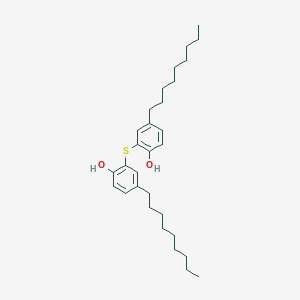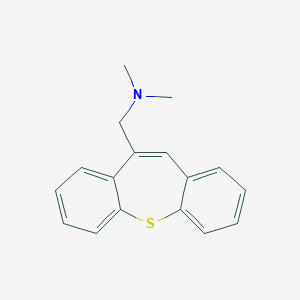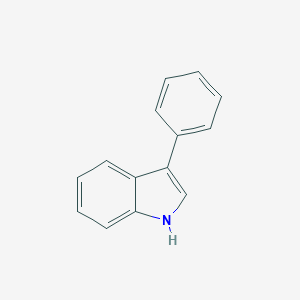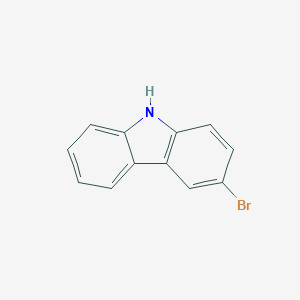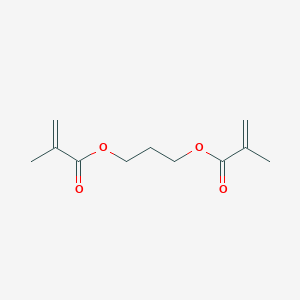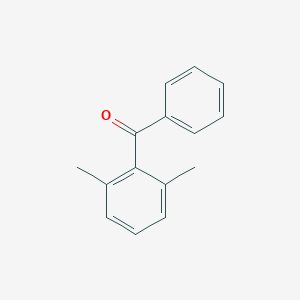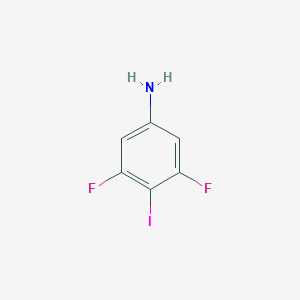
Methyl cyclobutyl(hydroxy)phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"Methyl cyclobutyl(hydroxy)phenylacetate" is a compound of interest due to its unique structural characteristics, which include a cyclobutyl ring—a four-membered cyclic alkane—attached to a phenyl group with a hydroxyacetate moiety. This structure suggests potential for diverse chemical reactivity and properties, making it a subject of synthesis and study in organic chemistry.
Synthesis Analysis
The synthesis of related cyclobutyl compounds often involves strategies to form the four-membered ring, which can be challenging due to ring strain. For example, compounds like methylenecyclobutyl adenines have been synthesized by dehydration of carbocyclic oxetanocin A, indicating a method of introducing cyclobutane rings through dehydration reactions (Maruyama, Hanai, & Sato, 1992). Similarly, cyclobutane rings have been incorporated into polymers by reacting 1-(epoxyethyl)-3-aryl-3-methylcyclobutane with methacrylic acid, showing the adaptability of cyclobutane synthesis for polymer chemistry (Coskun, Demirelli, Erol, & Ahmetzade, 1997).
Molecular Structure Analysis
The molecular structure of cyclobutyl compounds, including "Methyl cyclobutyl(hydroxy)phenylacetate," involves analysis of the cyclobutane ring and its substituents. X-ray diffraction and NMR spectroscopy are common techniques for such analysis, providing insights into the stereochemistry and electronic environment of the molecule. For instance, a study on a related molecule, 7-Methyl-3-[(3-methyl-3-mesityl-cyclobutyl]-5-phenyl-5H-thiazolo[3,2-α]pyrimidine-6-carboxylic acid ethyl ester, utilized FT-IR spectroscopy and X-ray diffraction to elucidate its molecular structure (Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017).
Chemical Reactions and Properties
Cyclobutyl compounds participate in a variety of chemical reactions, reflecting their rich chemical properties. Reactions such as allylic oxidation, addition reactions, and cycloadditions are common. The synthesis of cyclobutyladenines and the modification of the cyclobutane ring through reactions like allylic oxidation demonstrate the chemical versatility of these compounds (Maruyama, Hanai, & Sato, 1992).
Physical Properties Analysis
The physical properties of "Methyl cyclobutyl(hydroxy)phenylacetate" and related compounds, such as solubility, melting point, and boiling point, are influenced by the cyclobutane ring and its functional groups. The synthesis and characterization of cyclobutyl and aryl hydroxyethyl methacrylate monomers highlight the impact of the cyclobutane ring on the physical properties of polymers, indicating that these compounds can have unique thermal and solubility characteristics (Coskun, Demirelli, Erol, & Ahmetzade, 1997).
Applications De Recherche Scientifique
Biochemical Research and Biodegradation
One significant area of application for compounds similar to Methyl cyclobutyl(hydroxy)phenylacetate is in the study of the biodegradation of aromatic compounds. Escherichia coli, a well-understood organism, has been found to utilize several aromatic acids and amines as sole carbon and energy sources, indicating the potential for metabolic engineering to enhance biodegradation and biotransformation capabilities for environmental remediation. The degradation of aromatic compounds involves complex biochemical pathways, and understanding these can help in designing strategies to address pollution and waste management issues (Díaz et al., 2001).
Material Science and Drug Delivery Systems
In the field of material science and drug delivery, derivatives of xylan, which could be structurally related to Methyl cyclobutyl(hydroxy)phenylacetate, have shown promise. Chemical modification of xylan into ethers and esters with specific functional groups has led to the creation of biopolymers with unique properties. These xylan derivatives, including esters synthesized through reactions with various acids, show potential for applications in forming nanoparticles for drug delivery systems. Such innovations highlight the role of chemically modified natural compounds in developing new materials for biomedical applications (Petzold-Welcke et al., 2014).
Environmental Toxicology and Antimicrobial Properties
Research into sepsis-associated low molecular aromatic microbial metabolites, which share a structural motif with Methyl cyclobutyl(hydroxy)phenylacetate, has provided insights into their physico-chemical and biological properties. These compounds, including various phenylcarbonic acids, have been shown to possess bio-regulatory activity and the ability to affect both bacteria and eukaryotic cells. Understanding the interactions between these metabolites and microbial or human cells can inform the development of new therapeutic strategies and elucidate the microbial-human metabolic and signaling integration. This research area underscores the importance of aromatic compounds in clinical practice and the potential for novel treatments based on microbial metabolites (Beloborodova et al., 2013).
Propriétés
IUPAC Name |
methyl 2-cyclobutyl-2-hydroxy-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-12(14)13(15,11-8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,11,15H,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPHFWYCSAYUAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923590 |
Source


|
| Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1209-31-0 |
Source


|
| Record name | Mandelic acid, alpha-cyclobutyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001209310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl cyclobutyl(hydroxy)phenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

